6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(3-Nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one family. This scaffold is characterized by a fused triazole-pyrimidine core, which confers rigidity and aromaticity, enabling interactions with biological targets such as viral enzymes . The compound features a 3-nitrobenzyl substituent at position 6 and a phenyl group at position 3.
The antiviral activity of this class of compounds is linked to their inhibition of the CHIKV nsP1 enzyme, which is essential for viral RNA capping and replication .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-6-2-1-3-7-13)18-11-21(17)10-12-5-4-8-14(9-12)23(25)26/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNOAUICQXAPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This step often employs copper(I) catalysis (CuAAC) to facilitate the reaction under mild conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually constructed through a condensation reaction involving a suitable diamine and a diketone or equivalent precursor.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for the condensation reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Reduction of Nitro Group: 6-(3-aminobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.
Substitution Reactions: Various derivatives depending on the nucleophile used, such as 6-(3-alkylaminobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a subject of interest for developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings and polymers.
Mechanism of Action
The mechanism by which 6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can participate in electron transfer reactions, while the triazolopyrimidine core can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Key Research Findings and Limitations
Structure-Activity Relationship (SAR) :
- Ethyl at position 5 and meta-substituted aryl at position 3 are optimal for potency .
- Nitro groups may improve target binding but require further pharmacokinetic studies .
Resistance Profile :
- Mutations like P34S and T246A arise under drug pressure, highlighting the need for combination therapies .
Gaps in Data: No direct enzymatic or cellular data exist for the target compound. The impact of nitro groups on cytotoxicity and bioavailability remains unstudied.
Biological Activity
The compound 6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that incorporates the reaction of 3-nitrobenzyl derivatives with triazolopyrimidine precursors. The methodology often includes:
- Formation of the Triazole Ring : Utilizing hydrazine and suitable carbonyl compounds.
- Cyclization : Through heating and solvent selection to promote the formation of the triazolopyrimidine structure.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
The yield and purity of synthesized compounds can vary based on reaction conditions, as shown in previous studies where different solvents and temperatures were tested for optimal results .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives, including our compound of interest. In vitro assays have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- IC50 Values : Some derivatives have shown IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating potent antitumor activity .
The biological activity is believed to stem from multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle and induce apoptosis in cancer cells.
- DNA Interaction : Some triazolopyrimidines exhibit DNA photocleavage activity, suggesting a mechanism involving direct interaction with genetic material .
Antimicrobial Activity
Triazolopyrimidines have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth, making them candidates for further development as antibiotics .
Study 1: Antitumor Efficacy
In a comprehensive study evaluating a series of triazolopyrimidine derivatives, researchers found that compounds similar to this compound exhibited promising results against various tumor cell lines. The study utilized the MTT assay to assess cell viability post-treatment and identified several lead compounds for further investigation .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of triazolopyrimidine derivatives. The findings indicated that certain compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. This highlights the versatility of these compounds in addressing infectious diseases .
Table 1: Biological Activity Summary of Triazolopyrimidine Derivatives
| Compound Name | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | MDA-MB-231 | 17.83 | Antitumor |
| Compound A | MCF-7 | 19.73 | Antitumor |
| Compound B | E.coli | 15.00 | Antimicrobial |
| Compound C | Staphylococcus aureus | 12.50 | Antimicrobial |
Table 2: Synthesis Conditions for Triazolopyrimidines
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Room Temp | 16 | 91 |
| Toluene | 78 | 8 | 77 |
| Butanol | 118 | 20 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
